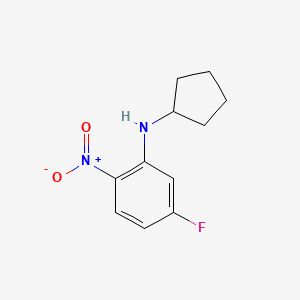

N-Cyclopentyl-5-fluoro-2-nitroaniline

Description

BenchChem offers high-quality N-Cyclopentyl-5-fluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopentyl-5-fluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVSDNDIJOYWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734384 | |

| Record name | N-Cyclopentyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250834-99-1 | |

| Record name | N-Cyclopentyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopentyl-5-fluoro-2-nitroaniline (CAS No. 1250834-99-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentyl-5-fluoro-2-nitroaniline is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including a fluorine atom and a nitro group on the aniline ring, coupled with an N-cyclopentyl substituent, make it a molecule of significant interest for the development of novel compounds in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds. This guide provides a comprehensive overview of the synthesis, properties, potential applications, and safety considerations for N-Cyclopentyl-5-fluoro-2-nitroaniline, with a focus on its utility in medicinal chemistry.

Physicochemical Properties

N-Cyclopentyl-5-fluoro-2-nitroaniline is characterized by the following molecular and physical properties, which are crucial for its handling, reactivity, and application in further synthetic endeavors.

| Property | Value | Source |

| CAS Number | 1250834-99-1 | ChemScene |

| Molecular Formula | C₁₁H₁₃FN₂O₂ | ChemScene |

| Molecular Weight | 224.23 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 55.17 Ų | ChemScene |

| Predicted logP | 3.0884 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

Synthesis and Mechanistic Insights

The synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly suitable for aromatic rings activated by strong electron-withdrawing groups, such as the nitro group present in the precursor.[1][2]

Recommended Synthetic Protocol

The proposed synthesis involves the reaction of 2,4-difluoronitrobenzene with cyclopentylamine. The nitro group in the ortho position to one of the fluorine atoms strongly activates it towards nucleophilic attack. The para-fluorine is also activated, but the ortho-fluorine is generally more susceptible to substitution in this context.

Reaction:

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-difluoronitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopentylamine (1.1 equivalents).

-

Base: Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents), to scavenge the hydrofluoric acid (HF) byproduct.

-

Temperature: Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Purification: Collect the solid by filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electron-deficient carbon atom bearing the fluorine atom ortho to the nitro group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which stabilizes the intermediate.[2]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system. The liberated fluoride is then neutralized by the base present in the reaction mixture.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group would be the most downfield.

-

N-H Proton: A broad singlet or doublet (depending on coupling to the adjacent CH) in the region of δ 8.0-9.0 ppm, characteristic of an amine proton adjacent to a nitro-aromatic ring.

-

Cyclopentyl Protons: A multiplet for the CH group attached to the nitrogen (approx. δ 4.0-4.5 ppm) and a series of multiplets for the remaining methylene protons of the cyclopentyl ring (approx. δ 1.5-2.2 ppm).

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 110-150 ppm). The carbon bearing the fluorine atom will show a large C-F coupling constant. The carbons attached to the nitro and amino groups will also be readily identifiable.

-

Cyclopentyl Carbons: Signals corresponding to the five carbons of the cyclopentyl ring in the aliphatic region (approx. δ 20-60 ppm).

-

-

IR Spectroscopy:

-

N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

NO₂ Stretches: Two strong absorption bands characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-F Stretch: An absorption in the fingerprint region, typically around 1100-1300 cm⁻¹.

-

Applications in Drug Discovery and Development

The fluoro-nitroaniline scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[7][8][9]

Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[10] The N-Cyclopentyl-5-fluoro-2-nitroaniline structure contains several features that make it an attractive starting point for the synthesis of kinase inhibitors:

-

The aniline core can serve as a scaffold to which other pharmacophoric groups can be attached.

-

The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as the construction of heterocyclic ring systems commonly found in kinase inhibitors (e.g., quinazolines, pyrimidines).

-

The fluorine atom can enhance binding affinity to the target protein through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidative metabolism.[11]

Logical Flow from Building Block to Potential Kinase Inhibitor:

Caption: Potential synthetic route to kinase inhibitors.

Intermediate in Agrochemical Synthesis

Fluorinated aromatic compounds are prevalent in modern agrochemicals due to their enhanced efficacy and stability.[12] Similar to its role in pharmaceuticals, N-Cyclopentyl-5-fluoro-2-nitroaniline can serve as a key intermediate in the synthesis of novel herbicides, fungicides, and insecticides. The lipophilic cyclopentyl group can also contribute to the molecule's ability to penetrate biological membranes.

Safety and Handling

As with all laboratory chemicals, N-Cyclopentyl-5-fluoro-2-nitroaniline should be handled with appropriate care.[13][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: Nitroaromatic compounds as a class are known to have potential toxicity.[16] While specific toxicological data for this compound is not available, it should be treated as a potentially hazardous substance.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-Cyclopentyl-5-fluoro-2-nitroaniline is a versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis via nucleophilic aromatic substitution is straightforward and scalable. The presence of multiple functional groups allows for diverse chemical transformations, making it a valuable building block for the creation of complex and biologically active molecules. Researchers and scientists are encouraged to explore the utility of this compound in their respective synthetic programs.

References

- Google Patents. (n.d.). Kinase inhibitors. WO2004041164A2.

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

- Plater, M. J., & Harrison, T. (2014). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 38(4), 230-234.

- Plater, M. J., & Dea, D. (2021).

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Aurora A kinase inhibitor. US9637474B2.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Abraham, R. J., E., G., & S., P. (2002). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

- Google Patents. (n.d.). Aurora A Kinase Inhibitor. US20160137628A1.

- Ogawa, Y., & Tokunaga, E. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Pesticide Science, 46(3), 219-231.

- Google Patents. (n.d.). Pyrrolo-triazine aniline compounds useful as kinase inhibitors. PL219736B1.

- Reddy, B. A., & Reddy, T. S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(11), 3375.

- Seeberger, P. H., & Legros, F. J. (2012). Continuous synthesis and purification by direct coupling of a flow reactor with simulated moving-bed chromatography.

- Smith, A. M. (2023).

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Ju, K. S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

- Ley, S. V., & Smith, C. J. (2016). Reaction Chemistry & Engineering. Reaction Chemistry & Engineering, 1(1), 10-15.

- Google Patents. (n.d.). Fluorosurfactants in pesticides. US9695117B2.

-

The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

- Williams, I. H. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 52(9), 2479-2490.

- Google Patents. (n.d.). N-Fluoro-N-Perfluoromethyl sulfonamides. US4828764A.

- Google Patents. (n.d.). Process for producing 2,4-difluoronitrobenzene. WO2007072679A1.

- Moorthy, K., NizamMohideen, M., Vetrivel, S., Vinoth, E., & Arun, A. (2018). 2-Fluoro-5-nitroaniline.

-

PubChem. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

- Wsól, V., & Kaplánek, R. (2022).

- El-Sayed, M. A. A., et al. (2024). N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. Chemical Biology & Drug Design.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. rsc.org [rsc.org]

- 5. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]

- 6. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 7. WO2004041164A2 - Kinase inhibitors - Google Patents [patents.google.com]

- 8. PL219736B1 - Pyrrolo-triazine aniline compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. US20160137628A1 - Aurora A Kinase Inhibitor - Google Patents [patents.google.com]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of N-Cyclopentyl-5-fluoro-2-nitroaniline

This guide provides a comprehensive technical overview of N-Cyclopentyl-5-fluoro-2-nitroaniline, a compound of interest for researchers and professionals in drug development and materials science. We will delve into its molecular architecture, a validated synthesis protocol, and its detailed spectroscopic characterization. This document is structured to provide not just data, but a deeper understanding of the chemical principles that govern the properties and synthesis of this molecule.

Introduction: The Significance of Fluorinated Nitroaromatics

N-Cyclopentyl-5-fluoro-2-nitroaniline (CAS No. 1250834-99-1) belongs to a class of fluorinated nitroaromatic compounds. The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The nitroaniline scaffold itself is a versatile building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The specific combination of a cyclopentylamino group, a fluoro substituent, and a nitro group on the aniline ring creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for further chemical exploration.

Molecular Structure and Conformation

The molecular structure of N-Cyclopentyl-5-fluoro-2-nitroaniline is characterized by a substituted benzene ring at its core. While a crystal structure for this specific molecule is not publicly available, we can infer key structural features from its close analog, 2-fluoro-5-nitroaniline, for which crystallographic data exists.[1][2]

The benzene ring is expected to be largely planar. The nitro group (NO₂) is positioned ortho to the cyclopentylamino group and para to the fluorine atom. In the crystal structure of 2-fluoro-5-nitroaniline, the dihedral angle between the nitro group and the benzene ring is a mere 3.68(2)°, indicating that the nitro group is nearly coplanar with the ring.[1] This planarity allows for effective electronic communication between the electron-withdrawing nitro group and the aromatic system.

A significant feature of the parent aniline is an intramolecular hydrogen bond between one of the amine protons and the fluorine atom.[1] In N-Cyclopentyl-5-fluoro-2-nitroaniline, a similar intramolecular hydrogen bond between the secondary amine proton (N-H) and the ortho-fluorine atom is highly probable. This interaction would contribute to the conformational rigidity of the molecule.

The cyclopentyl group introduces a non-planar, saturated aliphatic moiety. The bond between the aniline nitrogen and the cyclopentyl ring allows for rotational freedom, although this may be somewhat restricted by steric hindrance from the adjacent nitro group.

Table 1: Key Physicochemical Properties of N-Cyclopentyl-5-fluoro-2-nitroaniline

| Property | Value | Source |

| CAS Number | 1250834-99-1 | ChemScene |

| Molecular Formula | C₁₁H₁₃FN₂O₂ | ChemScene |

| Molecular Weight | 224.23 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 55.17 Ų | ChemScene |

| Predicted logP | 3.0884 | ChemScene |

Note: TPSA and logP are computationally predicted values.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most logical and efficient synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the high reactivity of 2,4-difluoronitrobenzene, where the fluorine atom at the 4-position (para to the strongly electron-withdrawing nitro group) is exceptionally labile towards nucleophilic attack.[3][4]

Experimental Procedure

Materials:

-

2,4-Difluoronitrobenzene

-

Cyclopentylamine

-

Ethanol (absolute)

-

Triethylamine (optional, as a base)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluoronitrobenzene (1.0 eq). Dissolve the starting material in absolute ethanol (approximately 10 mL per gram of starting material).

-

Addition of Nucleophile: Add cyclopentylamine (1.1 eq) to the solution. While the reaction can proceed without an external base, the addition of triethylamine (1.2 eq) can be beneficial to scavenge the HF generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Isolation and Characterization: The fractions containing the pure product are combined and the solvent is evaporated to yield N-Cyclopentyl-5-fluoro-2-nitroaniline as a solid. The product should be characterized by NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of N-Cyclopentyl-5-fluoro-2-nitroaniline and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopentyl protons, and the amine proton.

-

Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected for the three protons on the benzene ring. The proton ortho to the nitro group will be the most deshielded. The couplings between these protons will be informative.

-

Cyclopentyl Protons (δ 1.5-4.0 ppm): The methine proton attached to the nitrogen will be the most deshielded of the cyclopentyl protons. The methylene protons will appear as complex multiplets.

-

Amine Proton (δ 8.0-9.0 ppm): The N-H proton is expected to be a broad singlet, and its chemical shift will be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded, while the carbons bearing the fluorine and amino groups will also show characteristic shifts.

-

Cyclopentyl Carbons (δ 20-60 ppm): Three signals are expected for the cyclopentyl carbons due to symmetry.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will show a single resonance for the fluorine atom.[5] The chemical shift will be influenced by the electronic environment, and the signal will likely be split by the neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6][7][8]

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Secondary amine |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2850-2960 | Cyclopentyl C-H |

| N-O Stretch (Asymmetric) | 1500-1550 | Nitro group |

| N-O Stretch (Symmetric) | 1300-1350 | Nitro group |

| C-F Stretch | 1100-1300 | Aryl fluoride |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 224. The fragmentation pattern will likely involve the loss of the nitro group (NO₂), the cyclopentyl group, and other characteristic fragments.[9][10]

Safety and Handling

N-Cyclopentyl-5-fluoro-2-nitroaniline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many nitroaromatic compounds, it should be considered potentially toxic and should be handled in a well-ventilated fume hood.

Conclusion

N-Cyclopentyl-5-fluoro-2-nitroaniline is a molecule with significant potential as a building block in various fields of chemical research. Its synthesis is readily achievable through a robust nucleophilic aromatic substitution reaction. The structural and spectroscopic features outlined in this guide provide a solid foundation for its further application and study. The interplay of its functional groups—the electron-withdrawing nitro group, the metabolically stabilizing fluorine atom, and the sterically influencing cyclopentylamino group—makes it a compelling target for the development of novel compounds with tailored properties.

References

-

J. Mol. Model. 2010 Jan;16(1):87-94. doi: 10.1007/s00894-009-0522-1. Epub 2009 Jun 6. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. 2021 Jul; 26(15): 4475. [Link]

-

Bloom Tech. What are the synthesis routes of 5-Fluoro-2-nitroaniline. [Link]

-

ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. [Link]

-

PubChem. 2-Fluoro-5-nitroaniline. [Link]

-

Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. J Am Soc Mass Spectrom. 2019; 30(12): 2696–2706. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Chem Rev. 2015 Oct 14; 115(19): 10448–10497. [Link]

-

ResearchGate. APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v). [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

-

ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

NIST WebBook. o-Nitroaniline. [Link]

-

Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

-

University of California, Santa Barbara. Fluorine NMR. [Link]

-

NIST WebBook. 2-Fluoro-5-nitroaniline. [Link]

-

Ultrafast 19F MAS NMR 090222 revised. [Link]

-

ResearchGate. Synthesis of 5(6)-fluorobenzofuroxan from the corresponding o-nitroaniline. [Link]

-

ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]

-

Royal Society of Chemistry. Aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines in organic solvents. [Link]

-

NIST WebBook. 2-Fluoro-5-nitroaniline. [Link]

-

SpectraBase. 5-FLUORO-2-NITRO-ANILINE - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vapourtec.com [vapourtec.com]

- 5. biophysics.org [biophysics.org]

- 6. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. o-Nitroaniline [webbook.nist.gov]

A Technical Guide to the Synthesis Precursors of N-Cyclopentyl-5-fluoro-2-nitroaniline

Abstract

N-Cyclopentyl-5-fluoro-2-nitroaniline is a substituted nitroaniline derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical research sectors. Its specific substitution pattern—a fluorine atom, a nitro group, and a cyclopentyl amine—provides multiple points for further chemical modification. This guide offers an in-depth examination of the primary precursors and the most efficient synthetic pathways for its preparation. We will dissect the retrosynthesis, explore the mechanistic underpinnings of key reactions, and provide detailed protocols grounded in established chemical principles. The focus is on providing researchers and drug development professionals with a robust and logical framework for synthesizing this key intermediate.

Retrosynthetic Analysis and Strategic Disconnection

To logically devise a synthetic plan, we begin by performing a retrosynthetic analysis of the target molecule. The most apparent disconnection points are the C-N bonds. The bond between the aniline nitrogen and the cyclopentyl ring is a prime candidate for disconnection, suggesting a late-stage N-alkylation or reductive amination. This disconnection reveals two key precursors: the aromatic core, 5-fluoro-2-nitroaniline , and a source for the cyclopentyl moiety.

Further disconnection of the 5-fluoro-2-nitroaniline intermediate points to a nucleophilic aromatic substitution (SNAr) strategy. The amino group can be installed by reacting a suitable precursor, such as 2,4-difluoronitrobenzene , with ammonia. This multi-step approach allows for a convergent synthesis, where the core aromatic structure is built and then combined with the aliphatic group.

Caption: Retrosynthetic analysis of N-Cyclopentyl-5-fluoro-2-nitroaniline.

Synthesis of the Core Precursor: 5-Fluoro-2-nitroaniline

The cornerstone of this synthesis is the preparation of 5-fluoro-2-nitroaniline. The most industrially viable and efficient method starts from 2,4-difluoronitrobenzene.[1]

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-fluoro-2-nitroaniline from 2,4-difluoronitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The key to this reaction's success lies in the electronic properties of the substrate:

-

Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack. It achieves this by stabilizing the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions.

-

Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

-

Regioselectivity: The reaction exhibits high regioselectivity. The incoming ammonia nucleophile preferentially attacks the carbon at position 4 (para to the nitro group). This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization. Attack at position 2 (ortho to the nitro group) also benefits from this stabilization, but the para position is typically more reactive due to less steric hindrance.

Experimental Protocol: Amination of 2,4-Difluoronitrobenzene

This protocol is adapted from patent literature describing the synthesis of 5-fluoro-2-nitroaniline.[1]

Step-by-Step Methodology:

-

Reactor Setup: To a 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermometer, and gas inlet tube, add 180 g of deionized water.

-

Charge Substrate: At room temperature, add 159 g (1.0 mole) of 2,4-difluoronitrobenzene to the reactor.

-

Initiate Reaction: Begin vigorous stirring to create a fine emulsion. Start feeding ammonia gas (NH₃) into the mixture via the gas inlet tube.

-

Temperature Control: Maintain the internal reaction temperature between 35-40°C. The reaction is exothermic, so cooling may be required.

-

Reaction Monitoring: Continue the ammonia feed and maintain the temperature for approximately 3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to 5-10°C to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.

-

Drying: Dry the resulting yellow solid under a vacuum to yield 5-fluoro-2-nitroaniline.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,4-Difluoronitrobenzene | Commercially available, highly activated substrate for SNAr. |

| Nucleophile | Ammonia (gas) | Direct and cost-effective source for the primary amine group. |

| Solvent | Water | Economical, non-toxic, and facilitates the reaction with aqueous ammonia. |

| Temperature | 35-40°C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |

| Reaction Time | ~3 hours | Sufficient for complete conversion as monitored by chromatography. |

| Typical Yield | >95% | The reaction is typically high-yielding due to favorable kinetics and thermodynamics. |

Convergent Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

With the core precursor, 5-fluoro-2-nitroaniline, in hand, the final step involves attaching the cyclopentyl group. Reductive amination is the preferred method due to its high efficiency, mild conditions, and control over side products.

Mechanistic Rationale: Reductive Amination

Reductive amination is a two-stage, one-pot process:

-

Imine Formation: 5-fluoro-2-nitroaniline reacts with cyclopentanone under mildly acidic conditions to form a carbinolamine intermediate, which then dehydrates to form the corresponding N-cyclopentylidene-5-fluoro-2-nitroaniline (an imine or Schiff base). The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the aniline.

-

Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate. This selectivity allows for the entire reaction to proceed in a single step.

Caption: General workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

Step-by-Step Methodology:

-

Reactor Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add Reagents: Add cyclopentanone (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting aniline.

-

Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-Cyclopentyl-5-fluoro-2-nitroaniline.

Conclusion

The synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline is most effectively achieved through a convergent strategy hinging on two key precursors: 2,4-difluoronitrobenzene and cyclopentanone . The initial synthesis of the core intermediate, 5-fluoro-2-nitroaniline, via a regioselective nucleophilic aromatic substitution is a robust and high-yielding reaction. The subsequent reductive amination with cyclopentanone offers a mild and selective method for installing the cyclopentyl group, providing excellent control and avoiding the potential for over-alkylation associated with direct alkylation methods. This strategic approach ensures an efficient and scalable pathway for producing this valuable chemical intermediate for further research and development.

References

- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

-

MyBest.SHOP. 3-Chloro-5-fluoroaniline. Available at: [Link]

-

Chemsrc. 2,4-Dichloro-5-fluoronitrobenzene | CAS#:2105-59-1. Available at: [Link]

- Google Patents. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene.

- Google Patents. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene.

- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

-

Bloom Tech. What are the synthesis routes of 5-Fluoro-2-nitroaniline. Available at: [Link]

-

Patsnap. The preparation method of 5-fluoro-2-nitrophenol - Eureka. Available at: [Link]

- Google Patents. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

National Institutes of Health. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem. Available at: [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

ResearchGate. Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Available at: [Link]

-

ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. Available at: [Link]

-

Peptone. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Available at: [Link]

-

ResearchGate. Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Available at: [Link]

-

Justia Patents. Process for the preparation of nitroanilines. Available at: [Link]

-

PubMed. Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Available at: [Link]

-

MDPI. Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Available at: [Link]

Sources

The Strategic Role of N-Cyclopentyl-5-fluoro-2-nitroaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentyl-5-fluoro-2-nitroaniline is a bespoke chemical entity poised to play a significant, albeit understated, role in the landscape of modern medicinal chemistry. This technical guide delves into the core attributes of this molecule, not as a final drug product, but as a highly strategic building block in the synthesis of complex therapeutic agents. We will explore its rational design, dissecting the individual contributions of the cyclopentyl, fluoro, and nitroaniline moieties to the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This guide will provide a forward-looking perspective on its application, primarily focusing on its prospective role as a key intermediate in the synthesis of next-generation kinase inhibitors, particularly those based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. Detailed synthetic pathways, experimental protocols, and an analysis of the structure-activity relationships (SAR) will be presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: Deconstructing a Privileged Scaffold Component

The quest for novel therapeutics with enhanced efficacy, selectivity, and improved safety profiles is a perpetual driver of innovation in medicinal chemistry. This pursuit often hinges on the development of novel molecular scaffolds and the strategic incorporation of specific functional groups to fine-tune the properties of a drug candidate. N-Cyclopentyl-5-fluoro-2-nitroaniline emerges as a molecule of interest not for its intrinsic biological activity, but for its potential as a versatile synthon—a building block from which more complex and biologically active molecules can be constructed.

The true value of this compound lies in the synergistic interplay of its constituent parts:

-

The Fluoro-substituted Nitroaniline Core: The aromatic core is adorned with two key functional groups. The fluorine atom, a bioisostere of a hydrogen atom, is a well-established tool in medicinal chemistry for enhancing metabolic stability, increasing binding affinity, and modulating pKa.[1] The nitro group, an electron-withdrawing moiety, serves as a versatile chemical handle. Its primary role in this context is as a precursor to a primary amine through reduction, a critical step in the construction of various heterocyclic systems.[2]

-

The N-Cyclopentyl Group: The introduction of a cyclopentyl group on the aniline nitrogen is a deliberate design choice. This alicyclic moiety can enhance potency and reduce lipophilicity, addressing common challenges in drug development.[3] In the context of kinase inhibitors, the cyclopentyl group can occupy the ribose pocket of the ATP binding site, contributing to both potency and selectivity.[3]

This guide will illuminate the strategic thinking behind the combination of these features and project the role of N-Cyclopentyl-5-fluoro-2-nitroaniline as a key player in the synthesis of sophisticated drug candidates.

Physicochemical Properties and Strategic Advantages

The judicious combination of the fluoro, nitro, and cyclopentyl groups endows N-Cyclopentyl-5-fluoro-2-nitroaniline with a unique set of physicochemical properties that are highly advantageous for a synthetic intermediate in drug discovery.

| Property | Contribution of Functional Groups | Advantage in Drug Discovery |

| Lipophilicity (LogP) | The cyclopentyl group increases lipophilicity, while the fluoro and nitro groups have a more nuanced effect. | The overall lipophilicity can be tailored in subsequent synthetic steps to achieve the desired balance for cell permeability and solubility. |

| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism.[1] | Increased metabolic stability leads to a longer in vivo half-life and potentially reduced dosing frequency of the final drug product. |

| Reactivity | The nitro group is readily reduced to a primary amine, providing a key reactive site for further elaboration. The aniline nitrogen's nucleophilicity is modulated by the electron-withdrawing nitro group. | The controlled reactivity allows for sequential and regioselective synthetic transformations, crucial for building complex molecular architectures. |

| Conformational Rigidity | The cyclopentyl group introduces a degree of conformational constraint compared to a linear alkyl chain. | This rigidity can lead to more favorable binding to a biological target by reducing the entropic penalty of binding. |

Synthetic Pathways and Methodologies

While N-Cyclopentyl-5-fluoro-2-nitroaniline is commercially available from specialized vendors, understanding its synthesis provides valuable insights into its chemistry and potential impurities.[4] Furthermore, its strategic utility is fully realized in its subsequent transformations into more complex heterocyclic systems.

Hypothetical Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

A plausible and efficient synthesis of the title compound would involve the nucleophilic aromatic substitution of a suitable di-halogenated nitrobenzene followed by N-alkylation.

Experimental Protocol: Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

Step 1: Synthesis of 5-Fluoro-2-nitroaniline

A common starting material for this synthesis is 2,4-dinitrofluorobenzene. Selective reduction of the ortho-nitro group can be achieved using iron powder in the presence of an acid, such as acetic acid.[5]

-

Materials: 2,4-dinitrofluorobenzene, iron powder, acetic acid, ethyl acetate, water.

-

Procedure:

-

Suspend iron powder in acetic acid.

-

Add a solution of 2,4-dinitrofluorobenzene in acetic acid dropwise to the iron suspension at an elevated temperature (e.g., 60-110°C).

-

Stir the reaction mixture at reflux for 1.5 hours.

-

After cooling, extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-5-nitroaniline.

-

Step 2: N-Alkylation with Cyclopentyl Bromide

The resulting 5-fluoro-2-nitroaniline can then be N-alkylated using cyclopentyl bromide in the presence of a base.

-

Materials: 5-fluoro-2-nitroaniline, cyclopentyl bromide, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-fluoro-2-nitroaniline in DMF, add potassium carbonate.

-

Add cyclopentyl bromide and heat the mixture (e.g., to 80°C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Cyclopentyl-5-fluoro-2-nitroaniline.

-

Transformation to Key Diamine Intermediate

The pivotal role of N-Cyclopentyl-5-fluoro-2-nitroaniline in medicinal chemistry is realized upon the reduction of its nitro group to a primary amine, yielding N1-cyclopentyl-5-fluorobenzene-1,2-diamine. This transformation unlocks a versatile intermediate for the synthesis of a wide array of heterocyclic scaffolds.

Experimental Protocol: Reduction of N-Cyclopentyl-5-fluoro-2-nitroaniline

A standard and efficient method for this reduction is catalytic hydrogenation.

-

Materials: N-Cyclopentyl-5-fluoro-2-nitroaniline, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Dissolve N-Cyclopentyl-5-fluoro-2-nitroaniline in methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N1-cyclopentyl-5-fluorobenzene-1,2-diamine, which can be used in the next step without further purification.

-

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete with ATP for the kinase binding site. The N1-cyclopentyl-5-fluorobenzene-1,2-diamine, derived from our title compound, is an ideal precursor for the construction of this important heterocyclic system.

Hypothetical Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrimidine ring onto the diamine intermediate can be achieved through condensation with a suitable three-carbon building block. A variety of reagents can be employed to construct the pyrimidine ring, leading to diverse substitution patterns on the final pyrrolo[2,3-d]pyrimidine scaffold.

Experimental Protocol: Synthesis of a 7-Cyclopentyl-5-fluoro-substituted-pyrrolo[2,3-d]pyrimidine

This protocol outlines a general approach for the cyclization of the diamine intermediate.

-

Materials: N1-cyclopentyl-5-fluorobenzene-1,2-diamine, a suitable 1,3-dielectrophile (e.g., malonic acid derivatives, β-ketoesters), a dehydrating agent or catalyst (e.g., polyphosphoric acid, Eaton's reagent).

-

Procedure:

-

Combine the N1-cyclopentyl-5-fluorobenzene-1,2-diamine and the 1,3-dielectrophile in a suitable solvent.

-

Add the dehydrating agent or catalyst.

-

Heat the reaction mixture to drive the cyclization and dehydration.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, quench the reaction and neutralize the mixture.

-

Extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield the desired pyrrolo[2,3-d]pyrimidine derivative.

-

Structure-Activity Relationship (SAR) Insights

The strategic placement of the cyclopentyl and fluoro groups from the initial building block can have a profound impact on the biological activity of the final kinase inhibitor.

-

The N-Cyclopentyl Group: As previously mentioned, this group can favorably occupy the ribose-binding pocket of the kinase ATP-binding site. Variations in the size and nature of this cycloalkyl group can be explored to optimize potency and selectivity.[3]

-

The 5-Fluoro Group: The fluorine atom on the benzene ring of the pyrrolo[2,3-d]pyrimidine scaffold can engage in favorable interactions with the kinase active site, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity. It also serves to block a potential site of metabolism, improving the pharmacokinetic profile of the inhibitor.

Visualization of Synthetic and Signaling Pathways

To visually represent the synthetic workflow and the targeted biological pathway, the following diagrams are provided.

Synthetic Workflow Diagram

Caption: Synthetic pathway from a common starting material to a potential kinase inhibitor.

Kinase Inhibition Signaling Pathway

Caption: Simplified representation of a kinase signaling pathway and its inhibition.

Conclusion and Future Perspectives

N-Cyclopentyl-5-fluoro-2-nitroaniline represents a prime example of a strategically designed building block in modern medicinal chemistry. While it may not possess inherent therapeutic properties, its true power lies in its ability to efficiently give rise to complex and highly functionalized molecules with significant therapeutic potential. The combination of a metabolically robust fluorinated core, a versatile nitro group handle, and a potency-enhancing cyclopentyl moiety makes it a valuable asset in the synthesis of kinase inhibitors and other targeted therapies.

Future research in this area will likely focus on expanding the repertoire of heterocyclic systems that can be synthesized from the corresponding diamine intermediate. Furthermore, the exploration of alternative N-alkyl groups and different substitution patterns on the aniline ring will undoubtedly lead to the discovery of novel drug candidates with improved pharmacological profiles. As our understanding of disease biology deepens, the demand for such precisely engineered synthetic building blocks will only continue to grow, solidifying the importance of molecules like N-Cyclopentyl-5-fluoro-2-nitroaniline in the future of drug discovery.

References

-

A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. NIH.

-

One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.

-

Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. PubMed Central.

-

Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. ResearchGate.

-

Process for the preparation of kinase inhibitors and intermediates thereof. PubChem.

-

US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines. Google Patents.

-

1250834-99-1 | N-Cyclopentyl-5-fluoro-2-nitroaniline. ChemScene.

-

Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.

-

US7169791B2 - Inhibitors of tyrosine kinases. Google Patents.

-

Kinase inhibitor. PubChem.

-

Kinase inhibitor salts and compositions thereof. PubChem. NIH.

-

US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.

-

A Comparative Guide to the Synthesis Efficiency of Fluorinated Nitroanilines. Benchchem.

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. NIH.

-

Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. PMC. PubMed Central.

-

Initial Screening Hit 1 and Variations to the Cyclopentyl Group To Improve Potency and Reduce Lipophilicity. ResearchGate.

-

Cobalt-Catalyzed Cycloamination: Synthesis and Photophysical Properties of Polycyclic N-Heterocycles. PubMed.

-

US3172874A - Xnxz xnx xnx. Google Patents.

-

synthesis of some new heterocyclic compounds derived from n-(ñ-phenyl glycyl) saccharin and study their biological activity. ResearchGate.

-

Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline. ResearchGate.

-

Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. ResearchGate.

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.

-

A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

-

Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. ResearchGate.

-

How can 2-fluoro-5-nitroaniline be synthesized?. Guidechem.

-

A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. Benchchem.

Sources

- 1. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinase inhibitor salts and compositions thereof - Patent US-11160805-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Cyclopentyl-5-fluoro-2-nitroaniline as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously deemed "undruggable." At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its constituent parts: a ligand for the protein of interest (POI), a linker, and a ligand to recruit an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, is a paramount target for PROTAC development, with ligands often derived from immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide. This guide provides a detailed technical overview of N-Cyclopentyl-5-fluoro-2-nitroaniline , a key building block for the synthesis of advanced, fluorinated CRBN ligands. We will explore the scientific rationale for its design, provide detailed, field-proven (though representative) protocols for its synthesis and elaboration into a functional CRBN ligand, and discuss its application in the broader context of PROTAC design and evaluation.

Introduction: The Strategic Value of Advanced Building Blocks in TPD

The paradigm of TPD shifts the focus from mere protein inhibition to complete protein elimination. This "event-driven" pharmacology allows for catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target protein copies, leading to profound and durable pharmacological effects.[1] The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid synthesis and optimization of degrader libraries.[2][3]

N-Cyclopentyl-5-fluoro-2-nitroaniline (CAS No. 1250834-99-1) represents a strategically designed precursor for pomalidomide-like CRBN ligands. Its structure incorporates two key features intended to enhance the properties of the final PROTAC:

-

Fluorine Substitution: The incorporation of fluorine into drug molecules is a well-established medicinal chemistry strategy. It can modulate physicochemical properties such as lipophilicity and pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic or hydrogen-bonding interactions. In the context of CRBN ligands, fluorination has been shown to correlate with increased binding affinity.[4][5]

-

N-Cyclopentyl Group: This moiety serves as a precursor to the amine functionality on the phthalimide ring of pomalidomide analogs. The choice of a cyclopentyl group, as opposed to the simple amino group of pomalidomide, offers a vector for modifying steric and electronic properties, potentially influencing ternary complex formation and mitigating off-target effects, such as the degradation of endogenous zinc-finger proteins.[6]

This guide will detail the journey from this building block to a fully functional component of a protein degrader.

Physicochemical Properties of N-Cyclopentyl-5-fluoro-2-nitroaniline

A thorough understanding of the starting material's properties is foundational to successful synthesis and downstream application.

| Property | Value | Source |

| CAS Number | 1250834-99-1 | [7] |

| Molecular Formula | C₁₁H₁₃FN₂O₂ | [7] |

| Molecular Weight | 224.23 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | 55.17 Ų | [7] |

| logP (calculated) | 3.0884 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 3 | [7] |

Synthetic Pathway: From Building Block to CRBN Ligand

The transformation of N-Cyclopentyl-5-fluoro-2-nitroaniline into a functional CRBN ligand ready for linker attachment involves two primary, critical steps: (1) the reduction of the nitro group to form a 1,2-diamine, and (2) the condensation of this diamine with a protected glutamic acid derivative to construct the glutarimide ring.

Please note: While N-Cyclopentyl-5-fluoro-2-nitroaniline is commercially available, specific, peer-reviewed protocols detailing its synthesis and subsequent conversion into a PROTAC are not prevalent in the public literature. The following protocols are therefore based on well-established and highly analogous procedures for similar molecules, providing a scientifically sound and representative workflow.

Proposed Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

The synthesis would logically proceed via a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-substituted fluorinated precursor. A plausible route is the reaction of 1,4-difluoro-2-nitrobenzene with cyclopentylamine. The fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated towards nucleophilic attack than the fluorine atom meta to it.

Caption: Fig 1. Proposed synthetic route for the core building block.

Step-by-Step Experimental Protocols

The complete workflow from the building block to a linker-ready CRBN ligand is a multi-step process.

Caption: Fig 2. Overall workflow from building block to CRBN ligand.

Protocol 1: Nitro Group Reduction to form 4-Fluoro-N1-cyclopentylbenzene-1,2-diamine (Representative Protocol)

This procedure is adapted from established methods for the reduction of substituted nitroanilines.[4][8][9] The reduction of the nitro group is a critical step that must be performed efficiently without affecting other functional groups. Catalytic hydrogenation is a clean and effective method.

-

Reaction Setup: To a solution of N-Cyclopentyl-5-fluoro-2-nitroaniline (1.0 eq) in ethanol or methanol (approx. 0.1 M concentration) in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, 0.1 eq by weight).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-6 hours.

-

Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (ethanol or methanol).

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 4-Fluoro-N1-cyclopentylbenzene-1,2-diamine is often of sufficient purity to be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Self-Validation Checkpoint: The success of the reduction can be confirmed by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the diamine (mass reduction of 30 Da, from -NO₂ to -NH₂). ¹H NMR will show the disappearance of aromatic protons deshielded by the nitro group and a change in the chemical shifts of the amine protons.

Protocol 2: Glutarimide Ring Formation (Representative Protocol)

This protocol for constructing the glutarimide ring is based on established syntheses of pomalidomide and its analogs.[10][11]

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-Fluoro-N1-cyclopentylbenzene-1,2-diamine (1.0 eq) and N-Carbobenzyloxy-L-glutamine (N-Cbz-Gln, 1.1 eq) in a suitable solvent such as pyridine or acetic acid.

-

Condensation and Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) and stir for 12-24 hours. The high temperature facilitates both the initial amide bond formation and the subsequent intramolecular cyclization to form the glutarimide ring.

-

Monitoring: Monitor the reaction progress by LC-MS for the formation of the desired product mass.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Isolation and Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final functionalized CRBN ligand.

Self-Validation Checkpoint: Successful cyclization is confirmed by LC-MS and NMR. ¹H NMR should show characteristic signals for the glutarimide ring protons and confirm the overall structure. The final product is now a functionalized E3 ligase ligand, ready for linker attachment to complete the PROTAC synthesis.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Once incorporated into a PROTAC, the N-Cyclopentyl-5-fluoro-pomalidomide moiety serves as the anchor to the CRBN E3 ligase. The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the CRL4CRBN E3 ligase complex.[12][13] This induced proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to surface-exposed lysine residues on the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides. The PROTAC is then released and can engage in another catalytic cycle.[1]

Caption: Fig 3. CRBN-mediated targeted protein degradation pathway.

Data Presentation: Evaluating PROTAC Performance

The efficacy of a PROTAC is quantified by several key parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation of the target protein in a cellular context. While specific data for a PROTAC utilizing a ligand derived from N-Cyclopentyl-5-fluoro-2-nitroaniline is not publicly available, we can present representative data for closely related pomalidomide-based PROTACs to illustrate typical performance metrics.

The key metrics are:

-

Binding Affinity (Kd or IC₅₀): Measures the strength of binding of the PROTAC's respective ligands to the target protein and to CRBN. Lower values indicate tighter binding.

-

DC₅₀: The concentration of a PROTAC required to degrade 50% of the target protein in a given time.

-

Dₘₐₓ: The maximum percentage of protein degradation achievable with a given PROTAC.

Table 1: Representative Degradation Potency of Pomalidomide-Based PROTACs (Data is for illustrative purposes and is derived from various published PROTACs targeting different proteins)

| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PROTAC 16 | EGFRT790M | A549 | 32.9 | >90% | [14] |

| ZQ-23 | HDAC8 | HCT116 | 147 | 93% | [1][15] |

| Compound 7 | HDAC1/3 | HCT116 | ~910 (HDAC1) | >80% | [13] |

| Compound 19 | Aiolos (IKZF3) | MM1S | 120 | 85% | [13] |

Table 2: Representative Binding Affinities of IMiD Ligands to CRBN (Data illustrates the range of affinities and the impact of modifications)

| Ligand | Assay Type | Binding Constant (IC₅₀) | Reference |

| Pomalidomide | Competitive Elution | ~2 µM | [16] |

| Lenalidomide | Competitive Elution | ~2 µM | [16] |

| Fluorinated Analog (Gu3041) | Microscale Thermophoresis | 6.1 µM (Kᵢ) | [4] |

| Thalidomide | Fluorescence-based Thermal Shift | ~30 µM |

These tables demonstrate the nanomolar to low-micromolar potency typical of effective PROTACs. The development process for a novel PROTAC would involve synthesizing a library of degraders with varying linkers and measuring these parameters to identify the optimal candidate.

Conclusion and Future Perspectives

N-Cyclopentyl-5-fluoro-2-nitroaniline is a rationally designed building block that provides a valuable entry point for the synthesis of next-generation CRBN ligands. Its strategic incorporation of fluorine and a modifiable N-alkyl group offers medicinal chemists levers to fine-tune the properties of PROTACs, including their potency, selectivity, and pharmacokinetic profiles. The representative synthetic pathways and evaluation data presented in this guide underscore the established principles that govern the development of effective protein degraders.

As the field of TPD continues to expand, the demand for novel, strategically functionalized E3 ligase ligands will only increase. Building blocks like N-Cyclopentyl-5-fluoro-2-nitroaniline are essential tools in this endeavor, enabling the exploration of new chemical space and the development of more potent and selective therapeutics to address a wide range of human diseases.

References

-

Hughes, S. J., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. PMC. [Link]

-

Hofstetter, J., et al. (2021). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. PMC. [Link]

-

Ruchelman, A. R., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Krumb, M., et al. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. [Link]

-

Al-Hourani, B., et al. (2023). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. [Link]

-

Donovan, K. A., et al. (2024). Proteolysis-targeting chimeras with reduced off-targets. PMC. [Link]

-

Naseem, K., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Semantic Scholar. [Link]

-

Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Request PDF. [Link]

-

Bhaduri, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. [Link]

-

Bhaduri, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. [Link]

-

Lopez, G. J., et al. (2020). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC. [Link]

-

Naseem, K., & Farooqi, Z. H. (2017). Catalytic reduction of 2-nitroaniline: a review. PubMed. [Link]

-

Vicente, A. T. S., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. ResearchGate. [Link]

-

Zhang, Z., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. PubMed. [Link]

-

da Silva, L. C., et al. (2022). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. PMC. [Link]

-

Zhang, Z., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. PubMed. [Link]

-

Ogasahara, R., et al. (n.d.). Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate. [Link]

-

Zhang, T., & Liu, Y. (2024). Bumped pomalidomide-based PROTACs. PMC. [Link]

-

Reddy, T. J., et al. (2012). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. PMC. [Link]

-

Liu, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]

-

An Introduction to the Synthesis of Nitroanilines and Nitropyridines via Three Component Ring Transformation. (2022). ResearchGate. [Link]

- Tsuruoka, K., et al. (1995). Process for preparing nitroaniline derivatives.

-

El-Sawy, E. R., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. PMC. [Link]

-

Guryanov, I., et al. (2023). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Beilstein Journals. [Link]

-

HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline?[Link]

-

Synthesis of a PROTAC screening library using orthogonally reactive... (n.d.). ResearchGate. [Link]

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

(a) Building blocks used for partial PROTAC reagents synthesis; (b)... (n.d.). ResearchGate. [Link]

-

Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. [Link]

-

Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... (n.d.). ResearchGate. [Link]

-

Yan, J., & Zheng, Z. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. PubMed. [Link]

-

Chen, T. H., et al. (2020). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. PubMed. [Link]

Sources

- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Fluoro-Nitroaniline Scaffold

An In-depth Technical Guide to the Reactivity of the Fluoro-Nitroaniline Core

In the landscape of modern organic synthesis, certain molecular frameworks serve as indispensable starting points for the construction of complex, high-value molecules. The fluoro-nitroaniline scaffold is one such cornerstone, prized for its versatile reactivity and widespread application in the development of pharmaceuticals, agrochemicals, and advanced dye materials.[1][2][3] The strategic placement of an amino, a nitro, and a fluoro group on a benzene ring creates a unique electronic environment, offering a rich platform for a variety of chemical transformations.

This guide provides an in-depth analysis of the reactivity of the fluoro-nitroaniline core, with a specific focus on 4-fluoro-2-nitroaniline (CAS: 364-78-3) . This isomer is selected for its illustrative and synthetically valuable reactivity, which arises from the distinct interplay between a powerful electron-donating group (-NH₂), a potent electron-withdrawing group (-NO₂), and a halogen with dual electronic nature (-F). Understanding the principles that govern the reactivity of this core is paramount for researchers and drug development professionals seeking to leverage its synthetic potential.[4]

| Property | Value | Reference |

| IUPAC Name | 4-fluoro-2-nitroaniline | [5] |

| CAS Number | 364-78-3 | [5] |

| Molecular Formula | C₆H₅FN₂O₂ | [5] |

| Molecular Weight | 156.11 g/mol | [5] |

| Appearance | Orange to brown crystalline powder | [6] |

| Melting Point | 91-95°C | [6] |

| Solubility | Insoluble in water | [7] |

Chapter 1: Electronic Architecture and Reactivity Landscape

The reactivity of the 4-fluoro-2-nitroaniline core is a direct consequence of the competing and cooperating electronic effects of its three key functional groups.

-

Amino Group (-NH₂ at C1): As a strong electron-donating group (EDG) through resonance (+R effect), the amino group enriches the aromatic ring with electron density, particularly at the ortho and para positions (C2, C4, C6).

-